N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with aminophenyl and dibutyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 4-aminobenzylamine with dibutylamine and cyanuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the amine groups attack the electrophilic carbon atoms of the cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Scientific Research Applications
N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The triazine ring and the aminophenyl group play crucial roles in the binding interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both aminophenyl and dibutyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
370589-90-5 |
---|---|
Molecular Formula |
C18H29N7 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-N-[(4-aminophenyl)methyl]-4-N,6-N-dibutyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H29N7/c1-3-5-11-20-16-23-17(21-12-6-4-2)25-18(24-16)22-13-14-7-9-15(19)10-8-14/h7-10H,3-6,11-13,19H2,1-2H3,(H3,20,21,22,23,24,25) |
InChI Key |
ZLXUIVJGGOQGRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)NCC2=CC=C(C=C2)N)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.